molecular formula C15H11NO3 B232026 5-Benzyloxyphthalimide

5-Benzyloxyphthalimide

Katalognummer B232026
Molekulargewicht: 253.25 g/mol
InChI-Schlüssel: WPHMZNGQBMYTKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Benzyloxyphthalimide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.

Wirkmechanismus

The mechanism of action of 5-Benzyloxyphthalimide is not fully understood, but it is believed to involve the formation of a complex with metal ions, which results in fluorescence. In photodynamic therapy, 5-Benzyloxyphthalimide is activated by light, which causes it to produce reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Benzyloxyphthalimide are largely dependent on its application. As a fluorescent probe, it can be used to detect the presence of metal ions in biological samples, which can provide insight into the role of these ions in various physiological processes. In photodynamic therapy, 5-Benzyloxyphthalimide can induce cell death in cancer cells, which can lead to tumor shrinkage.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 5-Benzyloxyphthalimide in lab experiments is its high sensitivity and selectivity for metal ions. Additionally, it is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using 5-Benzyloxyphthalimide is its limited solubility in aqueous solutions, which can make it difficult to use in biological systems.

Zukünftige Richtungen

There are several future directions for the use of 5-Benzyloxyphthalimide in scientific research. One potential application is in the development of new fluorescent probes for detecting metal ions in vivo. Another potential direction is in the synthesis of new photosensitizers for photodynamic therapy. Additionally, 5-Benzyloxyphthalimide could be used as a starting material for the synthesis of new compounds with potential biological activity.
Conclusion
In conclusion, 5-Benzyloxyphthalimide is a versatile compound that has been widely used in scientific research. Its unique properties make it a valuable tool for detecting metal ions and for use in photodynamic therapy. While there are limitations to its use, there are also many future directions for the development of new applications and compounds.

Synthesemethoden

The synthesis of 5-Benzyloxyphthalimide involves the reaction of phthalic anhydride with benzyl alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction takes place at a high temperature of around 200°C, and the product is obtained by recrystallization from a suitable solvent.

Wissenschaftliche Forschungsanwendungen

5-Benzyloxyphthalimide has been widely used in scientific research as a fluorescent probe for detecting the presence of metal ions such as copper, zinc, and iron. It has also been used as a photosensitizer for photodynamic therapy, a technique used to treat cancer and other diseases. Additionally, 5-Benzyloxyphthalimide has been used as a starting material for the synthesis of other compounds with potential biological activity.

Eigenschaften

Molekularformel

C15H11NO3

Molekulargewicht

253.25 g/mol

IUPAC-Name

5-phenylmethoxyisoindole-1,3-dione

InChI

InChI=1S/C15H11NO3/c17-14-12-7-6-11(8-13(12)15(18)16-14)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17,18)

InChI-Schlüssel

WPHMZNGQBMYTKD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)NC3=O

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)NC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.